

# Spectroscopic Profile of 1-(4-Chlorophenyl)propan-1-amine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(4-Chlorophenyl)propan-1-amine

Cat. No.: B1315154

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(4-Chlorophenyl)propan-1-amine**, a compound of interest in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information is presented in a structured format to facilitate easy reference and comparison, supplemented by detailed experimental protocols and a workflow visualization.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-(4-Chlorophenyl)propan-1-amine**. While the  $^1\text{H}$  NMR data is experimentally derived, the  $^{13}\text{C}$  NMR, IR, and MS data are predicted based on the compound's structure and known spectroscopic principles due to the limited availability of public experimental spectra for this specific molecule.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.40-7.21	Multiplet	4H	-	Aromatic C-H
3.80	Triplet	1H	7.0	CH-NH <sub>2</sub>
1.74-1.58	Multiplet	2H	-	CH <sub>2</sub>
0.85	Triplet	3H	7.3	CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 300 MHz[1]

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
143-145	C (quaternary, aromatic, C-Cl)
131-133	C (quaternary, aromatic, C-CH)
128-130	CH (aromatic)
127-129	CH (aromatic)
55-60	CH-NH <sub>2</sub>
30-35	CH <sub>2</sub>
10-15	CH <sub>3</sub>

Note: These are predicted chemical shift ranges based on the structure and typical values for similar compounds.

**Table 3: Predicted FT-IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
3400-3250	N-H Stretch (asymmetric and symmetric)	Medium
3100-3000	Aromatic C-H Stretch	Medium to Weak
2970-2850	Aliphatic C-H Stretch	Medium to Strong
1620-1580	N-H Bend (Scissoring)	Medium
1490-1450	Aromatic C=C Stretch	Medium
1100-1000	C-N Stretch	Medium
850-800	C-Cl Stretch	Strong
820	para-substituted Aromatic C-H Bend	Strong

Note: These are predicted absorption ranges based on the functional groups present in the molecule.

**Table 4: Predicted Mass Spectrometry Data**

m/z	Ion	Notes
170.07311	[M+H] <sup>+</sup>	Predicted monoisotopic mass of the protonated molecule.[2]
169.06528	[M] <sup>+</sup>	Predicted molecular ion.[2]
154	[M-NH <sub>2</sub> ] <sup>+</sup>	Loss of the amino group.
141	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	Cleavage of the ethyl group.
139/141	[C <sub>7</sub> H <sub>6</sub> Cl] <sup>+</sup>	Fragment corresponding to the chlorophenyl moiety.
111/113	[C <sub>6</sub> H <sub>4</sub> Cl] <sup>+</sup>	Chlorophenyl cation.

Note: The m/z values for fragments are predicted based on common fragmentation pathways for aromatic amines. The presence of chlorine will result in characteristic M and M+2 isotopic

peaks in a roughly 3:1 ratio.

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Instrumentation: 300 MHz (or higher) NMR Spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **1-(4-Chlorophenyl)propan-1-amine**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence (zg30).
- Number of Scans: 16
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

$^{13}\text{C}$  NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

- Number of Scans: 1024 or more, depending on sample concentration.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.
- Temperature: 298 K.

#### Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm for  $^1\text{H}$  and the  $\text{CDCl}_3$  solvent peak at 77.16 ppm for  $^{13}\text{C}$ .
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons and carbons in the molecule.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.

#### Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat **1-(4-Chlorophenyl)propan-1-amine** directly onto the center of the ATR crystal.

#### Acquisition Parameters:

- Spectral Range: 4000-650  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Data Format: Transmittance or Absorbance.

#### Data Analysis:

- The acquired sample spectrum is automatically ratioed against the background spectrum.
- Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations (e.g., N-H stretch, C-H stretch, C=C stretch, C-N stretch, C-Cl stretch).

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

#### Sample Preparation:

- Prepare a dilute solution of **1-(4-Chlorophenyl)propan-1-amine** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

#### GC Parameters:

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).
- Injector Temperature: 250  $^{\circ}\text{C}$ .
- Injection Volume: 1  $\mu\text{L}$ .
- Split Ratio: 50:1.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
  - Initial temperature: 80 °C, hold for 2 minutes.
  - Ramp: Increase to 280 °C at a rate of 15 °C/min.
  - Final hold: Hold at 280 °C for 5 minutes.

#### MS Parameters:

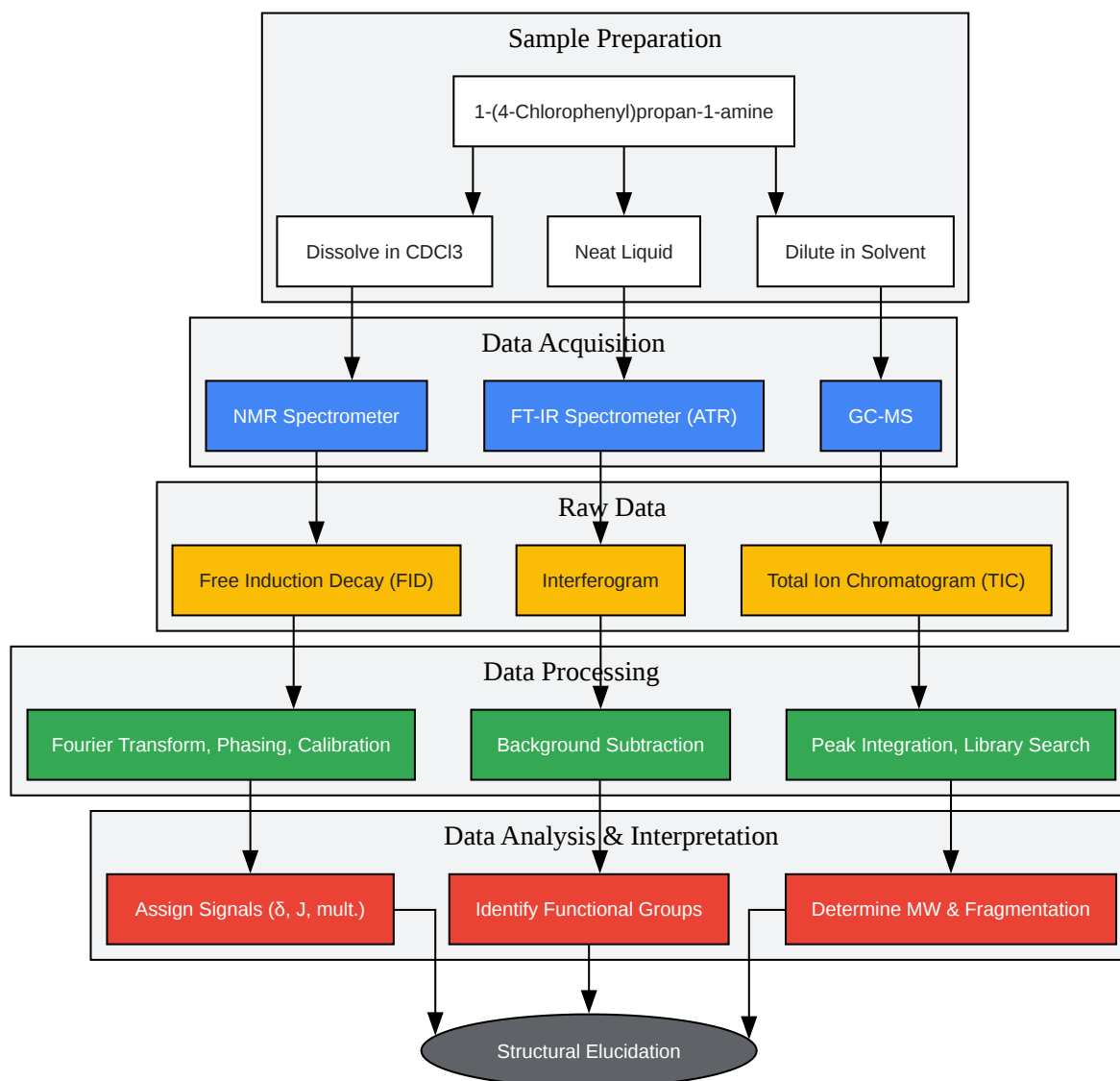
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-500.
- Scan Speed: Normal.

#### Data Analysis:

- Identify the peak corresponding to **1-(4-Chlorophenyl)propan-1-amine** in the total ion chromatogram (TIC).
- Analyze the mass spectrum of this peak to identify the molecular ion ( $M^+$ ) and major fragment ions.
- Propose fragmentation pathways consistent with the observed mass spectrum.
- Compare the experimental spectrum with spectral libraries for confirmation, if available.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-(4-Chlorophenyl)propan-1-amine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **1-(4-Chlorophenyl)propan-1-amine**.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - 1-(4-chlorophenyl)propan-1-amine (C<sub>9</sub>H<sub>12</sub>ClN) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Chlorophenyl)propan-1-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315154#spectroscopic-data-for-1-4-chlorophenyl-propan-1-amine]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)